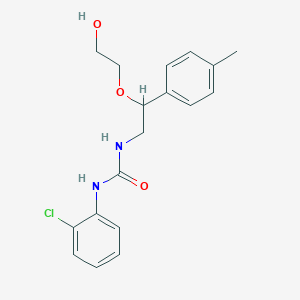
1-(2-Chlorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Torcetrapib and is a potent inhibitor of cholesteryl ester transfer protein (CETP).
Scientific Research Applications
Electro-Fenton Degradation of Antimicrobials
Research on the degradation of antimicrobials such as triclosan and triclocarban through electro-Fenton systems has shown the effectiveness of hydroxyl radicals in breaking down these compounds in aqueous solutions. This method demonstrates the potential for advanced oxidation processes in treating water contaminated with antimicrobial compounds (Sirés et al., 2007).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic solutions, highlighting the potential of these compounds in protecting metals against corrosion. This study provides insight into the mechanisms of corrosion inhibition and the role of urea derivatives in industrial applications (Mistry et al., 2011).
Synthesis of Aliphatic Hydroxyethyl-substituted Ureas
The synthesis of hydroxyethyl-substituted ureas has been explored for their application in modifying epoxy and urethane polymers, aiming to improve their performance. These findings underscore the significance of urea derivatives in the development of high-molecular-weight compounds and polymers (Ignat’ev et al., 2015).
Lossen Rearrangement for Hydroxamic Acids and Ureas Synthesis
The utilization of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas highlights a novel approach to converting carboxylic acids into ureas. This method offers a straightforward, racemization-free synthesis route, beneficial for pharmaceutical research and development (Thalluri et al., 2014).
Discovery of Nonpeptide Agonists
Research into nonpeptidic agonists of the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, demonstrates the potential for developing new pharmacological tools and drug leads targeting this receptor. This work is crucial for advancing therapeutic interventions for diseases related to the urotensin-II system (Croston et al., 2002).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-13-6-8-14(9-7-13)17(24-11-10-22)12-20-18(23)21-16-5-3-2-4-15(16)19/h2-9,17,22H,10-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWFHXVZSDYZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


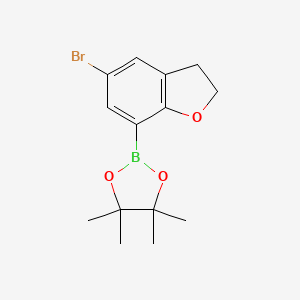
![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)
![Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate](/img/structure/B2944473.png)
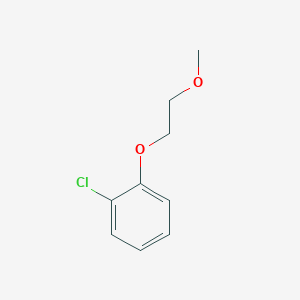
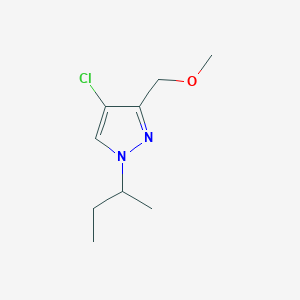

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2944478.png)
![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)
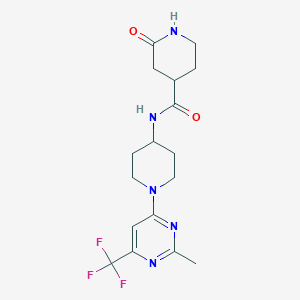
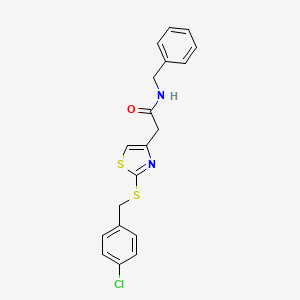
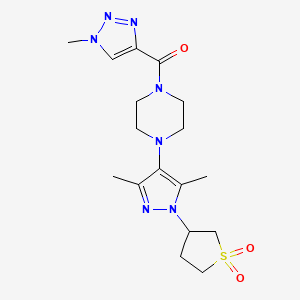
![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)